3,7-dibromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of bromine atoms at positions 3 and 7 of the pyrrolo[2,3-c]pyridine ring system adds to its reactivity and versatility in various chemical reactions.
Preparation Methods
The synthesis of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds with the selective bromination at the 3 and 7 positions of the pyrrolo[2,3-c]pyridine ring.
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions, with additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 7 can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling, using palladium catalysts and appropriate ligands
Oxidation and Reduction Reactions: The pyrrolo[2,3-c]pyridine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different functionalized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the bromine atoms or the functionalization of the pyrrolo[2,3-c]pyridine ring.
Scientific Research Applications
3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. Its unique structure allows for the exploration of new chemical space in drug discovery.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for screening and optimization.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties, due to its conjugated ring system and potential for functionalization.
Mechanism of Action
The mechanism of action of 3,7-dibromo-1H-pyrrolo[2,3-c]pyridine depends on its specific application and the molecular targets involved. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interacting with the active site or binding pocket through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The bromine atoms can enhance the binding affinity and selectivity of the compound for its target.
Comparison with Similar Compounds
3,7-Dibromo-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:
- 3,4-Dibromo-1H-pyrrolo[3,4-c]pyridine
- 3,6-Dibromo-1H-pyrrolo[4,3-c]pyridine
- 3,5-Dibromo-1H-pyrrolo[3,4-c]pyridine
These compounds share the pyrrolo[2,3-c]pyridine core structure but differ in the positions of the bromine atoms or the specific ring fusion patterns. The unique positioning of the bromine atoms in this compound can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
3,7-dibromo-1H-pyrrolo[2,3-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAXQTNVXJHDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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